(s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tert-butyl-substituted benzene derivative.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. These methods often utilize microreactor systems to achieve precise control over reaction conditions and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the amino group produces an amine.
Scientific Research Applications
(s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
(s)-2-Amino-2-phenylethan-1-ol: Lacks the tert-butyl group, resulting in different reactivity and biological activity.
(s)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol: Similar structure but with the tert-butyl group in a different position, affecting its chemical properties.
Uniqueness
The presence of the tert-butyl group in (s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
(S)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol, also known as (S)-2-amino-2-(2-(tert-butyl)phenyl)ethanol, is a compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article delves into the biological mechanisms, pharmacological properties, and research findings related to this compound.
Chemical Structure and Properties
The compound's structure features an amino group and a hydroxyl group, which are crucial for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.
Property | Value |
---|---|
Chemical Formula | C14H23NO |
Molecular Weight | 235.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's amino and hydroxyl groups can form hydrogen bonds, facilitating interactions with neurotransmitter systems such as serotonin and dopamine receptors. These interactions may influence mood regulation and cognitive functions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Neuropharmacological Effects : The compound has been studied for its potential to modulate neurotransmitter systems, impacting mood and cognitive processes. Its specific chiral configuration enhances its efficacy compared to its enantiomer.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, although detailed investigations are still needed to confirm these effects and elucidate the underlying mechanisms .
Case Studies and Research Findings
- Neuropharmacological Studies : In vitro studies have demonstrated that this compound can influence serotonin receptor activity, suggesting potential applications in treating mood disorders. The binding affinity of the compound at various receptors was analyzed, showing promising results in modulating receptor activity.
- Antimicrobial Research : A study evaluated the antibacterial properties of several related compounds, including this compound. The compound exhibited moderate inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 μg/mL against strains like Staphylococcus aureus and Bacillus subtilis .
Summary of Research Findings
Study Focus | Findings |
---|---|
Neuropharmacology | Modulates serotonin receptor activity; potential mood regulation effects |
Antimicrobial Activity | Moderate antibacterial effects; MIC values suggest potential efficacy |
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-tert-butylphenyl)ethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-6-4-5-9(7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1 |
InChI Key |
ARTWTZMLDJHIHT-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=CC(=C1)[C@@H](CO)N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.